Lomibuvir
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lomibuvir wurde umfassend auf seine antiviralen Eigenschaften untersucht, insbesondere gegen das Hepatitis-C-Virus . Es hat in klinischen Studien vielversprechend abgeschnitten und wurde auf sein Potenzial in Kombinationstherapien untersucht, um die antivirale Wirksamkeit zu verbessern . Darüber hinaus wurde this compound für die Umnutzung bei der Behandlung anderer Virusinfektionen, wie z. B. des Chikungunya-Virus, untersucht .
5. Wirkmechanismus
This compound wirkt als nicht-nukleosidischer Inhibitor der Hepatitis-C-Virus NS5B RNA-abhängigen RNA-Polymerase . Es zielt auf die Daumen-Tasche 2 der Polymerase ab und hemmt die elongative RNA-Synthese, nicht die de-novo-initiierte RNA-Synthese . Diese Hemmung verhindert die Replikation des Virus und reduziert so die Viruslast bei infizierten Personen .
Wirkmechanismus
Target of Action
Lomibuvir, also known as VX-222, is a selective, non-nucleoside polymerase inhibitor . It primarily targets the thumb pocket 2 of the Hepatitis C Virus (HCV) NS5B polymerase (RdRp) . The HCV NS5B polymerase is an RNA-dependent RNA polymerase (RdRp) that plays a crucial role in the replication of the HCV .
Mode of Action
This compound binds to the thumb II allosteric pocket of the HCV RNA-dependent RNA polymerase . This binding interferes with the interaction between the enzyme and RNA and blocks the transition from initiation to elongation . This compound preferentially inhibits elongative RNA synthesis rather than de novo-initiated RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication of the HCV RNA genome. By inhibiting the HCV NS5B polymerase, this compound disrupts the replication of the HCV RNA genome . This disruption of the viral replication process can lead to a decrease in viral load and potentially to the eradication of the virus from the body.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the HCV NS5B polymerase, which leads to a disruption of the HCV RNA replication process . On a cellular level, this can result in a decrease in viral load within infected cells. Ultimately, this may lead to the eradication of the virus from the body, depending on various factors including the overall antiviral treatment regimen.
Biochemische Analyse
Biochemical Properties
Lomibuvir interacts with the HCV NS5B polymerase, a key enzyme in the replication of the Hepatitis C Virus . It preferentially inhibits elongative RNA synthesis rather than de novo-initiated RNA synthesis .
Cellular Effects
In Huh7.5 cells expressing the 1b/Con1 HCV subgenomic replicon, this compound effectively inhibits HCV replication
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the HCV NS5B polymerase . This binding inhibits the polymerase’s ability to synthesize RNA, thereby preventing the replication of the virus .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of lomibuvir involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as reaction optimization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lomibuvir unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: In Substitutionsreaktionen werden Reagenzien wie Halogene und Nukleophile eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Lomibuvir ähnelt anderen nicht-nukleosidischen Inhibitoren der Hepatitis-C-Virus NS5B-Polymerase, wie z. B. Filibuvir und Dasabuvir . this compound ist einzigartig in seinem spezifischen Angriffspunkt auf die Daumen-Tasche 2 und seiner bevorzugten Hemmung der elongativen RNA-Synthese . Dieser unterschiedliche Wirkmechanismus unterscheidet es von anderen Inhibitoren, die möglicherweise andere Stellen oder Stadien des viralen Replikationsvorgangs angreifen .
Ähnliche Verbindungen:
- Filibuvir
- Dasabuvir
- Nesbuvir
Die einzigartigen Eigenschaften von this compound und sein Potenzial für Kombinationstherapien machen es zu einem wertvollen Kandidaten für die weitere Forschung und Entwicklung in der antiviralen Behandlung.
Biologische Aktivität
Lomibuvir, also known as VX-222, is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). This compound has garnered attention due to its potential applications in treating chronic hepatitis C infections. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound operates primarily by inhibiting the replication of the HCV genome. It achieves this through several mechanisms:
- Inhibition of RNA Polymerase : this compound selectively inhibits HCV RdRp with an IC50 value ranging from 0.94 to 1.2 μM, effectively blocking viral replication .
- Regulation of Cellular Genes : The compound has been shown to regulate various cellular genes, including c-myc and c-fos, which are involved in cell proliferation and survival . It may also repress the promoter of p53, a critical tumor suppressor gene.
- Impact on Immune Response : this compound alters inflammatory responses by suppressing TNF-induced NF-kappa-B activation and activating AP-1, which may influence T-lymphocyte proliferation through interactions with dendritic cells .
Biological Activity Data
The biological activity of this compound has been extensively studied in vitro and in clinical trials. Below is a summary table highlighting key findings from various studies.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
-
Combination Therapy with Telaprevir :
- In a phase 2 trial, patients receiving this compound alongside telaprevir exhibited promising results, with significant reductions in viral load observed.
- Notably, the combination therapy demonstrated a manageable safety profile with few adverse effects reported.
- Triple Therapy Regimens :
Eigenschaften
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMJNLCLKAKMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025603 | |
Record name | Lomibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026785-55-6 | |
Record name | Lomibuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomibuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOMIBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.